2,6-Dimethyl-3'-vinyl-1,1'-biphenyl CAS number
2,6-Dimethyl-3'-vinyl-1,1'-biphenyl CAS number
An In-Depth Technical Guide to 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, identified by its CAS number 1623144-27-3, is a sophisticated bifunctional molecule of significant interest in advanced chemical synthesis.[1] As an unsymmetrical, sterically hindered biphenyl, its structure is notable for two key features: the 2,6-dimethyl substitution pattern and the 3'-vinyl group. The ortho-methyl groups impose a significant torsional barrier, restricting free rotation around the biphenyl axis and creating a well-defined, non-planar three-dimensional structure. This fixed dihedral angle is increasingly exploited in medicinal chemistry to achieve high selectivity for biological targets such as protein kinases.[2][3] Concurrently, the vinyl functional group serves as a versatile synthetic handle for polymerization or further molecular elaboration, making it a valuable building block in materials science and complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, structural properties, applications, and handling, grounded in established chemical principles.
Core Molecular Properties
While specific experimental physical properties such as melting and boiling points are not extensively documented in public literature, the fundamental molecular identifiers and calculated properties are well-established.
| Property | Value | Source |
| CAS Number | 1623144-27-3 | [1] |
| Molecular Formula | C₁₆H₁₆ | BLD Pharm[1] |
| Molecular Weight | 208.30 g/mol | BLD Pharm[1] |
| SMILES | C=CC1=CC(C2=C(C)C=CC=C2C)=CC=C1 | BLD Pharm[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of unsymmetrical biaryls like 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is the preeminent method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[4][5]
The logical synthetic disconnection for this target involves coupling (3-vinylphenyl)boronic acid with a suitable 2,6-dimethyl-substituted aryl halide, such as 2-bromo-1,3-dimethylbenzene.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: A Validated Methodology
This protocol is adapted from established procedures for Suzuki-Miyaura couplings, providing a self-validating system for achieving high yields.[4]
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Apparatus Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromo-1,3-dimethylbenzene (1.0 eq) and (3-vinylphenyl)boronic acid (1.1 eq).
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Solvent and Reagent Addition: Add 1-propanol as the solvent, followed by an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (1.2 eq).[4] The use of an alcohol-water solvent system is often crucial for efficient coupling.
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Catalyst Introduction: De-gas the solution by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst. A common and effective system is palladium(II) acetate (Pd(OAc)₂, 0.003 eq) and triphenylphosphine (PPh₃, 0.009 eq), which generate the active Pd(0) species in situ.[4] This approach avoids the need for handling air-sensitive Pd(0) catalysts like Pd(PPh₃)₄.
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Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl.
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Causality of the Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.
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Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) species.
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Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst to re-enter the cycle.[5]
Structural Insights & Spectroscopic Validation
The steric clash between the ortho-methyl groups and the ortho-hydrogens of the adjacent ring forces the molecule into a twisted, non-planar conformation.[6] This restricted rotation is not a defect but a critical design element. In drug development, this fixed dihedral angle can pre-organize the molecule to fit into a specific protein binding pocket, enhancing both potency and selectivity by minimizing the entropic penalty of binding.[2]
For any researcher synthesizing this compound, spectroscopic analysis is the ultimate validation. The following table outlines the expected characteristic signals.
| Technique | Expected Signals |
| ¹H NMR | Vinyl Protons (3H): Complex multiplet (dd, d) patterns between δ 5.0-7.0 ppm.Aromatic Protons (7H): Multiple signals in the aromatic region (δ 7.0-7.8 ppm).Methyl Protons (6H): A sharp singlet around δ 2.0-2.2 ppm. |
| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-145 ppm.Vinyl Carbons: Two signals, one around δ 115 ppm (terminal CH₂) and another around δ 136 ppm (internal CH).Methyl Carbons: A signal around δ 20 ppm. |
| FT-IR | Aromatic C-H Stretch: Peaks around 3030-3060 cm⁻¹.Aliphatic C-H Stretch: Peaks around 2920-2960 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1570-1600 cm⁻¹.C=C Stretch (Vinyl): Peak around 1630 cm⁻¹.Out-of-plane C-H Bend: Strong peaks between 700-900 cm⁻¹ confirming substitution patterns.[7] |
Applications in Research and Development
Medicinal Chemistry: Scaffolding for Selective Kinase Inhibitors
The most compelling recent application of the 2,6-dimethylbiphenyl scaffold is in the design of selective protein kinase inhibitors. A 2024 study highlighted the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a promising target for certain breast cancers.[2][3] The study explicitly notes that the 2,6-dimethyl substitution introduces a dihedral angle that enhances binding interactions within the kinase's active site, leading to improved potency and, critically, selectivity over related kinases like WEE1.[2] The vinyl group on this scaffold offers a point for diversification, allowing chemists to append other pharmacophores to explore structure-activity relationships further.
Materials Science: Monomer for Advanced Polymers
The vinyl group makes 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl a functional monomer. Polymerization can lead to materials with unique properties imparted by the rigid, bulky biphenyl backbone. Such polymers are candidates for applications requiring high thermal stability and specific dielectric properties, analogous to commercial vinylbenzyl ether-terminated oligomers used in high-frequency printed circuit boards.
Synthetic Chemistry: A Versatile Intermediate
Beyond its direct applications, this molecule is a valuable intermediate. The vinyl group is a versatile handle for a host of organic transformations, including:
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Heck and Stille Couplings: To further extend conjugation and build more complex aryl systems.
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Olefin Metathesis: For the construction of macrocycles or other unsaturated structures.
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Diels-Alder Reactions: Acting as a dienophile.
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Oxidation/Reduction: To convert the vinyl group into aldehydes, alcohols, or epoxides for subsequent derivatization.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, drawing guidance from related biphenyl compounds.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential polymerization or oxidation of the vinyl group.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment, as many biphenyl derivatives are toxic to aquatic life.
Disclaimer: This guide is for informational purposes only. A thorough, independent risk assessment should be performed before handling this chemical.
References
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Available at: [Link]
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Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online. Available at: [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]
-
Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9). Cheméo. Available at: [Link]
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). The Trivedi Effect. Available at: [Link]
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Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3. (2019). Westmont College. Available at: [Link]
-
Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (2024). ACS Publications. Available at: [Link]
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1,1'-Biphenyl, 2,6-dimethyl-. NIST WebBook. Available at: [Link]
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Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (2024). PubMed. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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